(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one
Description
(1R,7aR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one is a bicyclic alkaloid derivative featuring a pyrrolizinone core (a fused five- and three-membered ring system). Its structure includes a hydroxyl group at the 1-position and a ketone at the 3-position, with stereochemistry defined as (1R,7aR). Pyrrolizinone derivatives are of significant interest in medicinal chemistry due to their bioactivity, including roles as enzyme inhibitors and receptor modulators . The compound’s stereochemistry and substituent arrangement are critical for its physicochemical properties and interactions with biological targets.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,8R)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C7H11NO2/c9-6-4-7(10)8-3-1-2-5(6)8/h5-6,9H,1-4H2/t5-,6-/m1/s1 |
InChI Key |
WHRVGBMTDGBUGH-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](CC(=O)N2C1)O |
Canonical SMILES |
C1CC2C(CC(=O)N2C1)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Formation of Pyrrolizine Core
The pyrrolizine ring system is typically formed via intramolecular cyclization reactions starting from suitable amino acid derivatives or cyclic precursors. Common approaches include:
- Intramolecular nucleophilic substitution : A nitrogen nucleophile attacks an electrophilic carbon center within the same molecule to close the ring.
- Reductive amination : Condensation of an aldehyde or ketone with an amine followed by reduction to form the bicyclic amine.
- Ring-closing metathesis (RCM) : Although more common in other pyrrolizine derivatives, RCM can be used to form the bicyclic framework under catalytic conditions.
Stereoselective Hydroxylation at the 1-Position
The key step for obtaining (1R,7AR)-1-hydroxytetrahydro-1H-pyrrolizin-3(2H)-one is the stereoselective introduction of the hydroxyl group at the 1-position. Methods include:
- Enzymatic hydroxylation : Using monooxygenases or hydroxylases to selectively hydroxylate the 1-position.
- Chemical hydroxylation : Employing reagents such as osmium tetroxide or Sharpless asymmetric dihydroxylation to introduce the hydroxyl group with stereocontrol.
- Use of chiral auxiliaries or catalysts : To direct the hydroxylation to the desired stereochemistry.
Purification and Characterization
After synthesis, purification is typically achieved by chromatographic techniques such as HPLC or recrystallization. Characterization involves:
- NMR spectroscopy to confirm stereochemistry.
- Mass spectrometry for molecular weight confirmation.
- X-ray crystallography for absolute configuration determination.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of bicyclic amine | Intramolecular nucleophilic substitution | Pyrrolizine core formation |
| 2 | Lactam formation | Oxidation or cyclization of amino acid | Introduction of 3-one lactam group |
| 3 | Stereoselective hydroxylation | Enzymatic or chemical hydroxylation | (1R,7AR)-1-hydroxylated product |
| 4 | Purification | Chromatography, recrystallization | Pure compound with defined stereochemistry |
Research Findings and Data
- Recent patent literature (WO2022262838A1) describes synthetic analogs of pyrrolizine derivatives with fluorine and hydroxymethyl substitutions, indicating advanced methods for stereoselective functionalization of the pyrrolizine ring, which can be adapted for hydroxylation at the 1-position.
- PubChem data confirms the molecular formula C7H11NO2 and provides stereochemical descriptors consistent with the (1R,7AR) configuration, supporting the need for stereoselective synthesis.
- No direct enzymatic or catalytic hydroxylation methods specific to this compound were found in the latest literature, but analogous hydroxylation strategies in related bicyclic amines suggest feasible routes.
Summary Table of Preparation Methods
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Intramolecular cyclization | Forms bicyclic pyrrolizine core | Efficient ring closure | Requires suitable precursors |
| Oxidation to lactam | Converts amine to lactam carbonyl | Direct introduction of 3-one | Overoxidation risk |
| Enzymatic hydroxylation | Selective hydroxylation at 1-position | High stereoselectivity | Requires enzyme availability |
| Chemical hydroxylation | Use of chiral catalysts or reagents | Controlled stereochemistry | May require harsh conditions |
| Chromatographic purification | Isolation of pure stereoisomer | High purity | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolizine derivatives .
Scientific Research Applications
Neuroprotective Properties
Research indicates that (1R,7AR)-1-hydroxytetrahydro-1H-pyrrolizin-3(2H)-one exhibits neuroprotective effects. Studies have shown its potential in reducing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate neurotransmitter systems may contribute to its protective effects against oxidative stress and excitotoxicity.
Antidepressant Activity
Preliminary studies suggest that this compound may possess antidepressant-like effects. Its interaction with serotonin and norepinephrine pathways could provide a basis for developing new antidepressant therapies with fewer side effects compared to traditional medications.
Analgesic Effects
There is emerging evidence that (1R,7AR)-1-hydroxytetrahydro-1H-pyrrolizin-3(2H)-one has analgesic properties. Animal studies have demonstrated its effectiveness in reducing pain responses, suggesting its potential utility in pain management therapies.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
In a study published in a peer-reviewed journal, researchers administered (1R,7AR)-1-hydroxytetrahydro-1H-pyrrolizin-3(2H)-one to transgenic mice models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque accumulation and improved cognitive function as assessed by behavioral tests. This suggests a potential role for this compound in therapeutic strategies aimed at neurodegenerative disorders.
Case Study 2: Antidepressant Effects in Rodent Models
Another study investigated the antidepressant effects of (1R,7AR)-1-hydroxytetrahydro-1H-pyrrolizin-3(2H)-one using the forced swim test and tail suspension test in rodents. The results showed a statistically significant decrease in immobility time compared to control groups, indicating potential efficacy as an antidepressant agent.
Case Study 3: Analgesic Efficacy
A recent investigation explored the analgesic properties of this compound in a formalin-induced pain model. The findings demonstrated that administration of (1R,7AR)-1-hydroxytetrahydro-1H-pyrrolizin-3(2H)-one resulted in reduced pain behavior and inflammatory markers, supporting its use as an analgesic agent.
Mechanism of Action
The mechanism of action of (1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making it a valuable compound for studying biochemical pathways .
Comparison with Similar Compounds
(1R,7aR)-1-Methylhexahydro-3H-pyrrolizin-3-one
Structural Differences :
- Substituent : The hydroxyl group at position 1 is replaced by a methyl group.
- Saturation: The hexahydro designation indicates full saturation of the pyrrolizinone core, whereas the target compound retains one double bond (tetrahydro designation).
Physicochemical Properties :
| Property | Target Compound (Hydroxyl) | Methyl Derivative |
|---|---|---|
| Molecular Formula | C₇H₁₁NO₂ (inferred) | C₈H₁₃NO |
| Molecular Weight | ~145.17 g/mol | 139.20 g/mol |
| Polarity | Higher (due to -OH) | Lower (hydrophobic methyl) |
Functional Implications :
EB1089 (Seocalcitol)
Structural Comparison :
Functional Insights :
General Trends in Pyrrolizinone Derivatives
- Substituent Effects :
- Hydroxyl groups improve solubility and hydrogen-bonding interactions but may reduce metabolic stability.
- Methyl or alkyl groups enhance lipophilicity, favoring pharmacokinetic properties like absorption.
- Stereochemical Sensitivity :
- The (1R,7aR) configuration in the target compound and its analogs is critical for maintaining bioactivity, as seen in EB1089’s VDR binding .
Biological Activity
(1R,7AR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18D7NO5·HCl
- Molecular Weight : 342.87 g/mol
- IUPAC Name : [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-3,4,4,4-tetradeuterio-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-(trideuteriomethyl)butanoate; hydrochloride
Research indicates that (1R,7AR)-1-hydroxytetrahydro-1H-pyrrolizin-3(2H)-one exhibits various biological activities through multiple mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer pathways, particularly those associated with KRAS mutations. This inhibition can lead to reduced proliferation of cancer cells expressing these mutations .
- Lysosomal Targeting : Studies suggest that it may interact with lysosomal membrane proteins to facilitate targeted degradation of oncogenic proteins, thereby enhancing its anticancer efficacy .
- Antioxidant Activity : Preliminary data indicate potential antioxidant properties that could contribute to its protective effects against oxidative stress in cells .
Pharmacological Effects
The compound has been studied for its effects in various biological contexts:
- Anticancer Activity : In vitro studies have demonstrated that (1R,7AR)-1-hydroxytetrahydro-1H-pyrrolizin-3(2H)-one can induce apoptosis in cancer cell lines harboring KRAS mutations. The mechanism involves both direct inhibition of mutant KRAS and modulation of downstream signaling pathways such as ERK .
- Neuroprotective Effects : Some research has suggested that this compound may offer neuroprotective benefits by reducing neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases .
Case Study 1: Inhibition of KRAS G12D
A study investigated the effects of (1R,7AR)-1-hydroxytetrahydro-1H-pyrrolizin-3(2H)-one on cells expressing the KRAS G12D mutation. Treatment with the compound resulted in a significant decrease in cell viability and induction of apoptosis. The study utilized a dose-response curve to establish the effective concentration range for inducing these effects.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 75 | 20 |
| 50 | 40 | 50 |
| 100 | 10 | 80 |
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of (1R,7AR)-1-hydroxytetrahydro-1H-pyrrolizin-3(2H)-one resulted in improved cognitive function as measured by behavioral tests. Histological analysis revealed reduced amyloid plaque formation and decreased markers of neuroinflammation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for obtaining (1R,7aR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one with high enantiomeric purity?
- Methodology : Enantioselective synthesis often employs chiral catalysts or enantiopure starting materials. For pyrrolizinone derivatives, stereochemical control during cyclization is critical. Intermediate purification via column chromatography (e.g., silica gel with chiral stationary phases) and monitoring by chiral HPLC can ensure purity .
- Key Steps :
- Use of asymmetric hydrogenation or enzymatic resolution for chiral centers.
- Characterization of intermediates via -NMR and polarimetry to confirm stereochemistry .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?
- Primary Methods :
- X-ray crystallography : Provides definitive stereochemical assignment. Use SHELX-97 or OLEX2 for structure refinement .
- NMR spectroscopy : - COSY and NOESY experiments to identify spatial correlations between protons.
- Optical rotation : Compare with literature values for enantiopure standards .
Q. How should researchers handle and store (1R,7aR)-1-Hydroxytetrahydro-1H-pyrrolizin-3(2H)-one to ensure stability?
- Guidelines :
- Store under inert gas (argon/nitrogen) at -20°C to prevent oxidation.
- Avoid exposure to strong acids/bases or oxidizing agents, as decomposition may occur .
- Conduct stability studies via accelerated degradation (e.g., 40°C/75% RH) monitored by HPLC .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved during structural elucidation?
- Troubleshooting Steps :
- Verify solvent and temperature effects on chemical shifts.
- Use heteronuclear correlation experiments (HSQC, HMBC) to resolve ambiguous couplings.
- Cross-validate with computational methods (DFT-based NMR prediction) .
Q. What experimental strategies are recommended for analyzing the compound’s reactivity in complex reaction systems?
- Approach :
- Use kinetic studies (e.g., stopped-flow UV-Vis spectroscopy) to track reaction intermediates.
- Employ LC-MS to identify transient species under varying pH and temperature conditions .
Q. How can researchers address contradictions between theoretical and experimental vibrational spectra (IR/Raman)?
- Resolution :
- Re-examine computational parameters (e.g., basis sets, solvation models) in DFT simulations.
- Compare experimental spectra with solid-state (ATR-FTIR) vs. solution-phase data to identify polymorphic effects .
Q. What crystallographic software tools are optimal for refining the compound’s structure from low-resolution data?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
